tert-Butyl 5-chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate
Description
tert-Butyl 5-chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate is a halogenated pyrazolo-pyridine derivative characterized by a tert-butyl carbamate group at the 1-position, a chlorine substituent at the 5-position, and an iodine atom at the 3-position of the bicyclic heteroaromatic system. This compound is structurally tailored for applications in medicinal chemistry and materials science, where its halogen substituents enable diverse reactivity (e.g., cross-coupling, nucleophilic substitution) and its tert-butyl group enhances solubility and stability .
Properties
Molecular Formula |
C11H11ClIN3O2 |
|---|---|
Molecular Weight |
379.58 g/mol |
IUPAC Name |
tert-butyl 5-chloro-3-iodopyrazolo[3,4-c]pyridine-1-carboxylate |
InChI |
InChI=1S/C11H11ClIN3O2/c1-11(2,3)18-10(17)16-7-5-14-8(12)4-6(7)9(13)15-16/h4-5H,1-3H3 |
InChI Key |
FTGKQRQFCWWZON-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=CN=C(C=C2C(=N1)I)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl 5-chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate typically involves multi-step synthetic routes. One common method involves the initial formation of the pyrazolopyridine core, followed by the introduction of the chlorine and iodine substituents. The tert-butyl ester group is usually introduced in the final step. Reaction conditions often include the use of strong bases, halogenating agents, and protecting groups to ensure the selective introduction of functional groups .
Chemical Reactions Analysis
tert-Butyl 5-chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other nucleophiles under appropriate conditions. Common reagents include organometallic compounds and halogen exchange reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the pyrazolopyridine ring system.
Coupling Reactions: The iodine atom can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds with various aryl and alkynyl groups
Scientific Research Applications
tert-Butyl 5-chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor in various organic transformations.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment due to its ability to inhibit specific kinases
Mechanism of Action
The mechanism of action of tert-Butyl 5-chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The target compound belongs to a family of tert-butyl-protected pyrazolo-pyridines with halogen substituents. Key structural analogs include:
*Calculated based on by substituting Br (80 g/mol) with Cl (35.45 g/mol).
Physico-Chemical Properties
- Iodine’s large atomic radius may also facilitate heavy-atom phasing in crystallography. Chlorine vs. Bromine: Chlorine (Cl) in the target compound offers lower reactivity in cross-coupling reactions compared to bromine (Br) in analogs . However, Cl provides greater metabolic stability in pharmaceutical contexts. Methyl Group: The methyl-substituted analog () exhibits reduced molecular weight (312.16 vs. ~379.48) and increased hydrophobicity, influencing solubility and bioavailability .
Biological Activity
tert-Butyl 5-chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant studies that highlight its pharmacological potential.
Synthesis
The compound can be synthesized through various methods involving the reaction of pyrazole derivatives with chlorinated and iodinated reagents. The synthesis typically involves the use of tert-butyl esters and specific halogenation techniques to introduce the chlorine and iodine atoms at the desired positions on the pyrazolo[3,4-c]pyridine structure.
Example Synthesis Pathway
- Starting Materials : Pyrazolo[3,4-c]pyridine derivatives.
- Reagents : Chlorinating agents (e.g., thionyl chloride) and iodinating agents (e.g., iodine monochloride).
- Conditions : Reflux conditions in a suitable solvent (e.g., dichloromethane).
- Purification : Silica gel column chromatography to obtain pure this compound.
Antiproliferative Activity
Research indicates that compounds related to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives of pyrazolo[3,4-c]pyridine have shown promising results in inhibiting cell growth in breast cancer (MCF-7), pancreatic cancer (Panc-1), and lung cancer (A549) models.
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cell Line | GI50 (nM) | Reference |
|---|---|---|---|
| tert-butyl 5-chloro-3-iodo... | MCF-7 | 42 | |
| tert-butyl 5-chloro-3-iodo... | Panc-1 | 38 | |
| tert-butyl 5-chloro-3-iodo... | A549 | 35 |
The mechanism by which these compounds exert their antiproliferative effects often involves the inhibition of key signaling pathways associated with cancer cell proliferation. For example, some studies have indicated that they may inhibit mutant forms of EGFR (Epidermal Growth Factor Receptor) and BRAF proteins, which are critical in many cancers.
Table 2: Inhibition of EGFR and BRAF by Related Compounds
| Compound | Target Protein | IC50 (nM) | Reference |
|---|---|---|---|
| tert-butyl 5-chloro-3-iodo... | EGFR | 68 | |
| tert-butyl 5-chloro-3-iodo... | BRAF V600E | 74 |
Case Studies
Several case studies have documented the biological activity of related compounds:
- Case Study on Breast Cancer : A study investigated the effects of pyrazolo[3,4-c]pyridine derivatives on MCF-7 cells, revealing that certain derivatives had GI50 values significantly lower than standard chemotherapy agents.
- Case Study on Lung Cancer : Another study demonstrated that these compounds could effectively inhibit proliferation in A549 cells, suggesting a potential role as therapeutic agents in lung cancer treatment.
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. Variations in substituents on the pyrazole ring can lead to significant changes in potency against cancer cell lines. For example, the introduction of different alkyl or aryl groups can enhance binding affinity to target proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
